molecular formula C16H16N2O3S B12534944 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-

Katalognummer: B12534944
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: KZZWLIHKSKMHOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[2,3-b]Pyridine Ring System Configuration

The bicyclic system consists of a pyrrole ring fused to a pyridine at positions 2 and 3, creating a planar 9-π-electron aromatic system. Crystallographic studies of analogous compounds show bond lengths of 138 pm for the C3–N1 pyrrolic bond and 134 pm for the C7–N2 pyridinic bond, intermediate between typical single (147 pm) and double (128 pm) C–N bonds. This bond length distribution confirms delocalized π-electron density across both rings.

The fusion pattern imposes distinct electronic characteristics:

  • The pyrrole moiety contributes electron-rich character at positions 1–3
  • The pyridine ring introduces electron deficiency at positions 4–7
  • N1 (pyrrolic nitrogen) exhibits partial sp² hybridization with a lone pair participating in aromatic conjugation
  • N2 (pyridinic nitrogen) maintains sp² hybridization with a lone pair orthogonal to the π-system

Table 1: Comparative Bond Parameters in Pyrrolo[2,3-b]Pyridine Derivatives

Position Bond Type Length (pm) Angle (°) Source
N1–C2 Pyrrolic C–N 138.2 107.3
C3–C4 Interannular 144.1 109.8
C7–N2 Pyridinic C–N 134.7 116.2

Tautomeric Forms and Aromaticity Considerations

The unsubstituted pyrrolo[2,3-b]pyridine exhibits three possible tautomeric forms due to proton mobility at N1 and N2 positions:

  • 1H-Tautomer : Proton resides on pyrrolic N1 (most stable)
  • 3H-Tautomer : Proton transfers to pyridinic N2
  • 7H-Tautomer : Proton localizes on C7 position (least favored)

DFT calculations at the B3LYP/6-311++G(d,p) level reveal the 1H-tautomer is 12.3 kcal/mol more stable than the 3H-form due to better aromatic stabilization. Introduction of the tosyl group at N1 locks the tautomeric state by blocking proton transfer, as confirmed by ^1^H NMR studies showing no observable tautomerization up to 150°C.

Aromaticity indices calculated using NICS(1)zz show:

  • Pyrrole ring: −12.3 ppm (strong aromaticity)
  • Pyridine ring: −9.8 ppm (moderate aromaticity)
  • Entire fused system: −10.5 ppm (comparable to indole)

Substituent Configuration and Steric Effects

Methoxy Group Positional Influence at C5

The C5-methoxy group adopts an optimal orientation for resonance stabilization:

  • O–CH₃ bond length: 142 pm (slightly elongated due to conjugation)
  • Dihedral angle between methoxy and pyridine ring: 7.2° (near coplanar)

This geometry allows efficient p-π conjugation with the pyridine ring, demonstrated by:

  • Bathochromic shift of 32 nm in UV-Vis λ_max compared to des-methoxy analogs
  • Increased electron density at C4 (NBO charge: −0.18 e vs −0.12 e in parent compound)

Electronic Effects of C5 Substituents (Comparative Data)

Substituent Hammett σₚ λ_max (nm) logP
–OCH₃ −0.27 274 2.31
–H 0.00 242 1.89
–NO₂ +0.78 301 1.45

Data adapted from PDE4 inhibitor SAR studies

Methyl Group Steric Interactions at C2

The C2-methyl group introduces significant steric effects:

  • Van der Waals radius overlap of 18% with adjacent C3 hydrogen
  • Barrier to rotation: 4.8 kcal/mol (calculated via MMFF94 force field)
  • Crystal packing shows intermolecular C–H···π interactions (2.89 Å) between methyl and tosyl aromatic rings

Conformational analysis reveals two dominant rotamers:

  • Syn-periplanar : Methyl group oriented toward N1 (64% population)
  • Anti-periplanar : Methyl directed away from core (36%)

The syn conformation is stabilized by 1.2 kcal/mol through hyperconjugative σ(C–H)→σ*(C–N) interactions.

Tosyl Group Conformational Dynamics at N1

The N1-tosyl moiety exhibits restricted rotation due to:

  • High rotational barrier (ΔG‡ = 9.3 kcal/mol at 298K)
  • Steric clash between sulfonyl oxygen and C2 methyl group

X-ray structures show the sulfonyl group adopts a pseudo-axial orientation relative to the heterocyclic core, with key geometric parameters:

  • S–N bond length: 176 pm
  • O=S=O angle: 119.7°
  • Dihedral angle between tosyl and pyrrolopyridine: 85.4°

Tosyl Group Conformational Preferences

Parameter Value Method
S–N–C2–C3 torsion angle −172.3° X-ray
Sulfonyl oxygen pKa 1.4 (O1), Computational
π-Stacking distance 3.41 Å Crystal packing

The tosyl group’s electron-withdrawing nature reduces N1 basicity (calculated pKa = −3.1 vs +1.8 for NH analog) while providing steric protection against nucleophilic attack at the neighboring C2 position.

Eigenschaften

Molekularformel

C16H16N2O3S

Molekulargewicht

316.4 g/mol

IUPAC-Name

5-methoxy-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H16N2O3S/c1-11-4-6-15(7-5-11)22(19,20)18-12(2)8-13-9-14(21-3)10-17-16(13)18/h4-10H,1-3H3

InChI-Schlüssel

KZZWLIHKSKMHOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including cyclization and substitution reactions. One common synthetic route involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the desired functional groups . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridinderivate können verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindungen können mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Substitutionsreaktionen können mit Nucleophilen oder Elektrophilen unter geeigneten Bedingungen durchgeführt werden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) sowie spezifische Temperatur- und Druckbedingungen. Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen funktionellen Gruppen und den verwendeten Reaktionsbedingungen ab .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have shown promising anticancer properties. For instance, a study highlighted the effectiveness of certain derivatives against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with notable IC50 values indicating its potential as a lead compound for cancer therapy . The ability to inhibit cell proliferation and induce apoptosis in breast cancer cells further underscores its therapeutic promise .

Anticonvulsant and Analgesic Effects

Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine possess anticonvulsant and analgesic properties. In animal models, these compounds have been shown to exhibit significant analgesic effects in tests such as the "hot plate" and "writhing" tests, outperforming traditional analgesics like aspirin . This suggests their potential for development into effective pain management therapies.

Anti-inflammatory Properties

The anti-inflammatory capabilities of 1H-pyrrolo[2,3-b]pyridine derivatives have been explored extensively. Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The dual inhibition of COX and lipoxygenase (LOX) pathways has been reported, indicating a multifaceted approach to managing inflammation .

Other Biological Activities

Additional studies have indicated that these compounds may exhibit a range of other biological activities, including anti-hypertensive and anti-MDR (multidrug resistance) effects. Their structural versatility allows for modifications that can enhance these activities further .

Case Study 1: FGFR Inhibition

A notable study on the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated their effectiveness as FGFR inhibitors. Among the synthesized compounds, one derivative showed IC50 values as low as 7 nM against FGFR1, indicating strong potential for further development into cancer therapeutics .

Case Study 2: Analgesic Activity

In another investigation focusing on analgesic properties, several new derivatives were synthesized and tested against established analgesics. The results indicated that some derivatives exhibited superior efficacy compared to morphine in specific pain models, highlighting their potential as safer alternatives for pain management .

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 5-methoxy group contrasts with nitro or chloro substituents in analogs (e.g., 6d, 6e). Methoxy’s electron-donating nature may improve solubility and reduce metabolic degradation compared to nitro groups .
  • Sulfonyl Group : Shared with , this group enhances stability and enables π-π interactions critical for protein binding in kinase inhibitors.

Key Insights:

  • Kinase Inhibition : The target’s sulfonyl and methoxy groups align with FGFR1/TNIK inhibitor design principles, where hydrogen bonding and hydrophobic interactions are critical .
  • Toxicity : Unlike 7-azaindole derivatives , the sulfonyl group in the target may reduce toxicity by improving metabolic stability.
  • Synthetic Feasibility : The target’s synthesis likely parallels methods for sulfonylated analogs (e.g., ), using p-toluenesulfonyl chloride for N-protection.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chloro-sulfonyl analog 5-Nitro-p-tolyl analog (6e)
Molecular Weight ~375 g/mol (estimated) 351.22 g/mol 323.34 g/mol
LogP (Predicted) Moderate (methoxy vs. CH₃) Higher (Cl, sulfonyl) High (nitro, p-tolyl)
Solubility Improved (methoxy) Low (chloro) Very low (nitro)
Metabolic Stability High (sulfonyl) Moderate Low (nitro)

Key Differences:

  • Solubility : The 5-methoxy group in the target compound likely improves aqueous solubility compared to nitro or chloro analogs.
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, enhancing half-life relative to nitro-containing compounds .

Biologische Aktivität

The compound 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]- is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied primarily for their role as inhibitors of various targets, including fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs). These mechanisms are crucial in the treatment of diseases such as cancer and inflammatory disorders.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have demonstrated that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a derivative known as compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent. This compound not only inhibited the proliferation of breast cancer cells but also induced apoptosis and significantly reduced cell migration and invasion .

Phosphodiesterase Inhibition

Additionally, other derivatives have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B). For example, a compound labeled 11h demonstrated an IC50 range between 0.11–1.1 μM against PDE4B and showed significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli. This suggests its potential application in treating inflammatory diseases .

Research Findings

The following table summarizes key findings from various studies on the biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives:

CompoundTargetIC50 (nM)Biological ActivityReference
4hFGFR17Inhibits proliferation and induces apoptosis in breast cancer cells
4hFGFR29Inhibits migration and invasion in cancer models
11hPDE4B0.11–1.1Inhibits TNF-α release in macrophages

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cell lines (4T1), compound 4h was shown to significantly inhibit cell proliferation at low concentrations. The study highlighted that treatment with compound 4h led to a marked decrease in the expression of matrix metalloproteinase 9 (MMP9), which is associated with tumor invasion and metastasis. The upregulation of tissue inhibitor of metalloproteinases 2 (TIMP2) further supports its potential as an effective therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Effects

Another investigation into compound 11h revealed its ability to modulate inflammatory responses by inhibiting PDE4B activity. This was particularly relevant in models where macrophages were stimulated with lipopolysaccharides (LPS), leading to reduced levels of pro-inflammatory cytokines such as TNF-α. The selectivity against CNS receptors also suggests a favorable profile for neurological applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.